![molecular formula C22H23N5O2 B2402313 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide CAS No. 351337-28-5](/img/structure/B2402313.png)
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring with dimethyl and ethoxy substitutions, which contribute to its biological properties. The molecular formula is C20H24N6O2, with a molecular weight of approximately 396.45 g/mol. Its structural complexity allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound is believed to modulate various signaling pathways, leading to effects such as:
- Induction of Apoptosis : Several studies have indicated that this compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.
- Inhibition of Microbial Growth : Preliminary data suggest that it may exhibit antimicrobial properties, inhibiting the growth of certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of the compound:
Study | Cell Line/Organism | Activity Observed | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Study A | MDA-MB-231 (breast cancer) | Cytotoxicity | 0.4 | Apoptosis induction |
Study B | HT-29 (colon cancer) | Cytotoxicity | 0.5 | Apoptosis induction |
Study C | E. coli | Antibacterial | 25 | Growth inhibition |
Case Studies
-
Cytotoxic Activity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 and HT-29 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin. The mechanism was confirmed through flow cytometry and Hoechst staining, which demonstrated increased apoptosis in treated cells . -
Antimicrobial Properties :
In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed promising antibacterial effects with an IC50 value indicating effective growth inhibition at micromolar concentrations.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for the controlled synthesis of N-{(E)-...}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is advised: (i) Copolymerization : Use radical-initiated copolymerization under controlled conditions (e.g., nitrogen atmosphere, 60–70°C) to integrate pyrimidine and ethoxyphenyl moieties. Monitor monomer ratios (e.g., CMDA:DMDAAC at 1:1 to 1:3) to tune molecular weight and solubility . (ii) Flow Chemistry Optimization : Employ continuous-flow systems to enhance reproducibility and scalability. Use Design of Experiments (DoE) to optimize parameters such as residence time (5–30 min), temperature (25–80°C), and reagent stoichiometry. Statistical models (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal XRD : Resolve the E/Z configuration of the methylidene group and confirm hydrogen-bonding networks (e.g., N–H···O interactions). Data refinement should achieve an R-factor < 0.05 and mean C–C bond length deviations < 0.005 Å .
- NMR Spectroscopy : Use 1H- and 13C-NMR to verify substituent integration (e.g., 4,6-dimethylpyrimidin-2-yl protons at δ 2.3–2.5 ppm). 2D techniques (COSY, HSQC) can resolve overlapping signals from the benzamide and ethoxyphenyl groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be systematically applied to optimize the synthesis and reduce batch-to-batch variability?
- Methodological Answer :
- Factor Screening : Test variables like initiator concentration (e.g., APS at 0.5–2.0 mol%), solvent polarity (DMF vs. THF), and pH (4–8) using a fractional factorial design.
- Response Surface Methodology (RSM) : Model interactions between temperature and monomer feed rate to maximize yield (>85%) while minimizing byproducts (e.g., hydrolyzed intermediates). Validate models with three confirmation runs .
Q. How should researchers address contradictions in reported thermal stability data for structurally analogous compounds?
- Methodological Answer :
- Comparative Thermogravimetric Analysis (TGA) : Perform TGA under inert (N2) and oxidative (O2) atmospheres at 10°C/min. Compare decomposition onset temperatures (Td) and residual mass (%) to identify degradation pathways (e.g., ethoxy group cleavage vs. pyrimidine ring stability).
- Dynamic DSC : Measure glass transition (Tg) and melting points (Tm) to correlate crystallinity with stability. Anomalies in Td (>20°C variation) may arise from polymorphic forms or residual solvents, necessitating PXRD and Karl Fischer titration .
Q. What methodologies are recommended to investigate the compound’s potential as a biochemical probe for enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding affinity to target enzymes (e.g., kinases, hydrolases). Focus on the benzamide moiety’s interaction with catalytic pockets.
- In Vitro Assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure inhibition constants (Ki). Validate with orthogonal assays (e.g., HPLC-based activity monitoring) to rule out false positives from aggregation artifacts .
Eigenschaften
IUPAC Name |
N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-19-13-9-8-12-18(19)25-22(26-20(28)17-10-6-5-7-11-17)27-21-23-15(2)14-16(3)24-21/h5-14H,4H2,1-3H3,(H2,23,24,25,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGQHROHZWGMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.